Regioisomeric Differentiation: 6-yl vs. 7-yl Benzamide Attachment Determines Pharmacophoric Geometry
The target compound (CAS 946295-04-1) features the 3,4,5-triethoxybenzamide moiety at the 6-position of the ethanesulfonyl-tetrahydroquinoline core, whereas its closest regioisomeric analog, N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3,4,5-triethoxybenzamide, bears the identical benzamide at the 7-position . In the broader N-sulfonamide-tetrahydroquinoline class covered by US Patent 9,512,111 B2, the position of the amide/benzamide attachment (6-yl vs. 7-yl) is explicitly enumerated as a structural variable within the Markush claims, indicating that this vector is functionally relevant to RORγ modulatory activity [1]. While neither compound has published target-engagement data, the regioisomeric difference alters the dihedral angle between the benzamide plane and the tetrahydroquinoline ring system, which modulates the spatial presentation of the triethoxy pharmacophore. In the related N-sulfonamide-tetrahydroquinoline RORγt inverse agonist series (e.g., compound 5a from Lv et al., J. Med. Chem. 2024), the 6-substitution pattern is a critical determinant of in vitro potency and in vivo efficacy in psoriasis models [2].
| Evidence Dimension | Regioisomeric attachment position of the 3,4,5-triethoxybenzamide group on the tetrahydroquinoline core |
|---|---|
| Target Compound Data | 6-yl substitution (CAS 946295-04-1): benzamide attached at position 6 of the 1-ethanesulfonyl-1,2,3,4-tetrahydroquinoline ring |
| Comparator Or Baseline | 7-yl substitution: N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3,4,5-triethoxybenzamide (no CAS listed in sources; structural analog) |
| Quantified Difference | No quantitative activity data available for either regioisomer. Structural difference: the 6-yl attachment positions the benzamide para to the sulfonamide-bearing nitrogen, whereas the 7-yl attachment positions it meta, resulting in distinct N-to-benzamide distance vectors. |
| Conditions | Structural comparison based on 2D chemical topology; no co-crystal structure available. |
Why This Matters
Procurement for SAR or target-identification studies must specify the correct regioisomer, as the 6-yl vs. 7-yl substitution pattern is a known determinant of activity in this chemotype class, and the two compounds are chemically distinct, non-interchangeable entities.
- [1] Aicher TD, Taylor CB, et al. US Patent 9,512,111 B2. See generic Formula I encompassing both 6- and 7-substituted tetrahydroquinoline variants. View Source
- [2] Lv L, et al. Discovery of Novel N-Sulfonamide-tetrahydroquinolines as Potent RORγt Inverse Agonists for the Treatment of Psoriasis. J Med Chem. 2024;67(23):21400-21420. doi:10.1021/acs.jmedchem.4c02318. PMID: 39611350. View Source
